Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate
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Overview
Description
Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate: is an organophosphorus compound known for its applications in various fields, including flame retardancy and plastic additives. Its molecular formula is C14H14Cl4O4P , and it is characterized by the presence of two 2,4-dichlorophenyl groups and a 2-ethoxyethyl phosphate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate typically involves the reaction of 2,4-dichlorophenol with phosphoryl chloride to form bis(2,4-dichlorophenyl) chlorophosphate . This intermediate is then reacted with 2-ethoxyethanol under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenol and phosphoric acid derivatives .
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Major Products:
- 2,4-Dichlorophenol
- Phosphoric acid derivatives
Scientific Research Applications
Chemistry:
- Used as a flame retardant in various plastic products, coatings, and textiles due to its ability to enhance flame resistance .
Biology and Medicine:
- Research is ongoing to explore its potential applications in biological systems and pharmaceutical formulations .
Industry:
Mechanism of Action
The mechanism by which Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate exerts its effects is primarily through its phosphorylation activity . It can interact with various molecular targets, including proteins and enzymes , leading to modifications in their activity. The presence of the 2,4-dichlorophenyl groups enhances its ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
- Bis(2,4-dichlorophenyl) chlorophosphate
- Bis(2-ethylhexyl) phosphate
- Bis(2,4-dichlorophenyl) hydrogen phosphate
Uniqueness: Bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group , which imparts distinct chemical properties and enhances its solubility in organic solvents. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
61574-73-0 |
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Molecular Formula |
C16H15Cl4O5P |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
bis(2,4-dichlorophenyl) 2-ethoxyethyl phosphate |
InChI |
InChI=1S/C16H15Cl4O5P/c1-2-22-7-8-23-26(21,24-15-5-3-11(17)9-13(15)19)25-16-6-4-12(18)10-14(16)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
WFSLLNIVVYOLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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